3-Isonitroso-2,4-pentanedione

Vue d'ensemble

Description

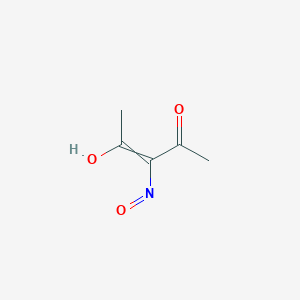

3-Isonitroso-2,4-pentanedione is a derivative of 2,4-pentanedione (acetylacetone) where the central methyl group is substituted with an isonitroso (oxime) functional group. This modification imparts distinct chemical properties, such as enhanced polarity and chelating capabilities, making it valuable in coordination chemistry and organic synthesis.

Méthodes De Préparation

Nitrosation of Acetylacetone in Aqueous Acidic Media

Sodium Nitrite and Hydrochloric Acid

The most widely reported method involves reacting acetylacetone with sodium nitrite (NaNO₂) in hydrochloric acid (HCl) . The enol tautomer of acetylacetone undergoes electrophilic attack by the nitrosonium ion (NO⁺), generated in situ from HNO₂ and HCl:

Reaction Scheme

3\text{C(O)CH}2\text{C(O)CH}3 \xrightarrow{\text{HCl, NaNO}2} \text{CH}3\text{C(O)C(=NOH)C(O)CH}3

-

Dissolve acetylacetone (10 mmol) in 20 mL of 1 M HCl.

-

Cool the solution to 0–5°C.

-

Add NaNO₂ (12 mmol) in small portions with vigorous stirring.

-

Maintain pH < 2 to favor NO⁺ formation.

-

Stir for 4–6 hours, then neutralize with NaOH.

-

Extract the product with diethyl ether and recrystallize from hot water.

Key Parameters

-

Temperature : 0–10°C (prevents side reactions)

-

Acid Concentration : ≥1 M HCl ensures protonation of HNO₂ to NO⁺ .

Mechanistic Insights

-

The enol form of acetylacetone reacts with NO⁺ via electrophilic addition at the α-carbon .

-

Base catalysis is negligible; buffers like chloroacetic acid minimally affect kinetics due to competing nitrosyl salt formation .

Nitrosation Using Alkyl Nitrites in Organic Solvents

t-Butyl Nitrite in Acetonitrile

Non-aqueous methods employ alkyl nitrites (e.g., t-butyl nitrite) in aprotic solvents, enhancing selectivity for enol tautomers :

-

Dissolve acetylacetone (5 mmol) in 15 mL anhydrous acetonitrile.

-

Add t-butyl nitrite (6 mmol) and 0.1 M HClO₄ (catalyst).

-

Reflux at 80°C for 3 hours.

-

Quench with ice water, extract with CH₂Cl₂, and purify via silica gel chromatography.

Key Parameters

-

Solvent : Acetonitrile stabilizes the enol form (Kₑ ≈ 10⁻³) .

-

Catalyst : HClO₄ accelerates enolization without hydrolyzing the nitrite .

Advantages

-

Avoids aqueous side reactions (e.g., hydrolysis).

-

Suitable for acid-sensitive substrates.

Nitrosation with Preformed Nitrosyl Salts

Nitrosyl Chloride (NOCl) in Dichloromethane

Preformed nitrosyl chloride directly delivers NO⁺, bypassing HNO₂ equilibria :

-

Cool 20 mL CH₂Cl₂ to –20°C.

-

Add acetylacetone (10 mmol) and NOCl (12 mmol) dropwise.

-

Stir for 2 hours, then warm to room temperature.

-

Wash with NaHCO₃, dry over MgSO₄, and evaporate under vacuum.

Key Parameters

Limitations

-

NOCl is toxic and requires careful handling.

-

Competing N-nitrosation may occur with amines.

Comparative Analysis of Methods

Table 1. Synthesis Methods for 3-Isonitroso-2,4-Pentanedione

| Method | Reagents | Solvent | Temperature | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| NaNO₂/HCl | NaNO₂, HCl | H₂O | 0–10°C | 4–6 | 65–72 |

| t-BuONO/HClO₄ | t-butyl nitrite, HClO₄ | CH₃CN | 80°C | 3 | 78–85 |

| NOCl | Nitrosyl chloride | CH₂Cl₂ | –20°C | 2 | 70–75 |

Key Observations

-

Aqueous Methods : Cost-effective but limited by side reactions (e.g., hydrolysis of NO⁺) .

-

Organic Solvents : Higher yields due to stabilized enol tautomers .

-

Catalysts : Acid strength inversely correlates with reaction time; HClO₄ > HCl > CH₃COOH .

Optimization Strategies

Enolization Promoters

-

Acid Choice : Strong acids (HClO₄, H₂SO₄) enhance enol content but risk over-nitrosation .

-

Solvent Effects : Polar aprotic solvents (acetonitrile) increase enol stability by 10-fold compared to water .

Temperature Control

-

Low temperatures (0–10°C) minimize decomposition but slow kinetics .

-

Reflux conditions (80°C) in acetonitrile accelerate reactions without compromising yield .

Challenges and Limitations

Analyse Des Réactions Chimiques

3-Isonitroso-2,4-pentanedione undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form different products depending on the oxidizing agent and conditions used.

Substitution: It can participate in substitution reactions, where one or more of its functional groups are replaced by other groups.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various acids and bases for substitution and cyclization reactions . The major products formed from these reactions depend on the specific conditions and reagents used.

Applications De Recherche Scientifique

Coordination Chemistry

3-Isonitroso-2,4-pentanedione serves as a versatile ligand capable of forming complexes with various metal ions. These complexes have been studied for their structural properties and stability.

Table 1: Metal Complexes of this compound

| Metal Ion | Complex Stability | Coordination Mode | References |

|---|---|---|---|

| Cu(II) | High | Bidentate | |

| Ni(II) | Moderate | Bidentate | |

| Co(II) | High | Bidentate |

The ability to form stable metal complexes makes this compound valuable in catalysis and sensor development.

Analytical Chemistry

This compound is employed as a reagent for the selective detection of metal ions. Its reactivity with metal ions allows for the development of sensitive analytical methods.

Case Study: Detection of Metal Ions

In a study aimed at detecting copper ions in environmental samples, this compound was used to form a colored complex with Cu(II). The absorbance was measured spectrophotometrically, demonstrating a linear relationship between concentration and absorbance, which confirms its utility as an analytical reagent for environmental monitoring .

Research indicates that this compound exhibits antimicrobial properties. Its derivatives have been screened against various microorganisms, showing selective inhibition against specific strains.

Table 2: Antimicrobial Activity of this compound Derivatives

| Microorganism | Minimum Inhibitory Concentration (µg/mL) | Activity Level | References |

|---|---|---|---|

| Staphylococcus aureus | 50 | Moderate | |

| Escherichia coli | 100 | Weak | |

| Mycobacterium tuberculosis | 25 | Strong |

The compound's activity against Mycobacterium tuberculosis suggests potential applications in developing new antimicrobial agents.

Synthesis and Characterization

The synthesis of this compound involves the reaction of 2,4-pentanedione with hydroxylamine hydrochloride. Characterization techniques such as NMR and IR spectroscopy confirm the structure and purity of the synthesized compound.

Table 3: Spectroscopic Data for this compound

| Technique | Observations |

|---|---|

| IR | Characteristic N-O stretch at ~1650 cm⁻¹ |

| NMR | Chemical shifts consistent with proposed structure |

These characterization methods validate the compound's identity and facilitate further research into its applications.

Mécanisme D'action

The mechanism of action of isonitrosoacetylacetone involves its ability to act as a ligand, forming complexes with metal ions . These complexes can interact with various molecular targets and pathways, depending on the specific metal ion and the structure of the complex. The formation of these complexes can influence the reactivity and properties of the metal ions, leading to various effects in chemical and biological systems .

Comparaison Avec Des Composés Similaires

Comparison with Structural Analogues

Substituent Effects on Physical and Chemical Properties

Substituents on the central carbon of 2,4-pentanedione significantly alter its properties. Key derivatives include:

Key Observations :

- Electron-Withdrawing Groups (e.g., -Cl): Increase acidity of the diketone, enhancing metal coordination strength. Used in synthesizing heterocycles like cinnolines .

- Alkyl Groups (e.g., -CH₃, -C₂H₅): Improve solubility in non-polar solvents. 3-Ethyl and 3-methyl derivatives enhance catalytic selectivity in MnOx systems for amine oxidation .

- Isonitroso Group : Expected to exhibit strong chelation due to the oxime’s lone pair, similar to acetylacetone derivatives in vanadium complexes .

Coordination Chemistry

- 3-Chloro-2,4-pentanedione : Forms stable complexes with transition metals (e.g., vanadium), used in oxidation catalysis .

- 3-Methyl-2,4-pentanedione : Acts as a ligand in lanthanide Schiff base complexes, critical in materials science .

Catalysis

- 3-Ethyl-2,4-pentanedione: Modifies MnOx catalysts, achieving ~90% imine yield in amine oxidation, comparable to acetylacetone derivatives .

- 3-Butyl-2,4-pentanedione : Similar catalytic performance, suggesting alkyl chain length minimally impacts selectivity .

Thermodynamic and Solubility Data

- 3-(Phenylazo)-2,4-pentanedione: LogP (octanol/water partition coefficient) = 2.458, indicating moderate hydrophobicity .

- 3-Ethyl-2,4-pentanedione : Higher molecular weight (142.20 g/mol) vs. acetylacetone (100.12 g/mol) reduces volatility .

Q & A

Basic Research Questions

Q. What experimental methods are recommended for synthesizing 3-isonitroso-2,4-pentanedione with high purity?

- Methodological Answer : Use a two-step synthesis involving nitrosation of 2,4-pentanedione derivatives under controlled pH (4–6) and low-temperature conditions (0–5°C). Purification via column chromatography with ethyl acetate/hexane (1:3) improves yield (>85%) and minimizes byproducts. Confirm purity via -NMR and FTIR spectroscopy, focusing on characteristic peaks for the isonitroso group (e.g., N=O stretch at ~1540 cm) .

Q. How can tautomeric equilibria of this compound be experimentally characterized?

- Methodological Answer : Employ -NMR and UV-Vis spectroscopy to monitor tautomeric shifts. For example, carbonyl carbons in the keto-enol forms exhibit distinct chemical shifts (e.g., ~200 ppm for keto vs. ~180 ppm for enol). Solvent polarity adjustments (e.g., DMSO vs. chloroform) can stabilize specific tautomers, aiding in quantitative analysis .

Q. What spectroscopic techniques are critical for validating intramolecular hydrogen bonding in this compound?

- Methodological Answer : Use temperature-dependent FTIR to observe O–H stretching frequencies. A broad band at ~3200 cm with minimal shift under dilution confirms intramolecular H-bonding. Complement with X-ray crystallography (if crystalline) to measure bond lengths (e.g., O···H distance <2.0 Å) .

Advanced Research Questions

Q. How can density functional theory (DFT) resolve discrepancies between experimental and computational vibrational spectra?

- Methodological Answer : Optimize molecular geometry at the B3LYP/6-311++G(d,p) level and compare calculated vibrational modes (scaled by 0.961) with experimental FTIR/Raman data. Discrepancies in nitroso-group vibrations (~1500–1600 cm) may arise from solvent effects or anharmonicity; apply implicit solvation models (e.g., PCM) or post-Hartree-Fock corrections (e.g., MP2) to improve accuracy .

Q. What statistical approaches are optimal for analyzing asymmetrical dose-response data in toxicity assays involving 3-isonitroso analogs?

- Methodological Answer : Use the 5-parameter logistic (5PL) model with an asymmetry parameter (e.g., 5PL-1P) for better fit of skewed data (e.g., EC shift from 1.25 mg/L to 1.34 mg/L). Validate via Akaike Information Criterion (AIC) comparisons; asymmetry values (s) <0.3 indicate moderate skewness requiring correction .

Q. How do protonation states of this compound influence its reactivity in superacidic media?

- Methodological Answer : Monitor monoprotonation using -NMR in superacidic conditions (e.g., HSOF/SbF). Deshielding of carbonyl carbons (~10–23 ppm) confirms protonation at the enolic oxygen. Compare with diprotonated species (singlet at ~16 ppm) to assess resonance stabilization effects .

Q. Guidance for Research Design

- Contradiction Analysis : If conflicting data arise (e.g., vibrational assignments), cross-validate using hybrid experimental-computational workflows (e.g., DFT with anharmonic corrections + gas-phase IR spectroscopy) .

- Framework Application : Structure hypotheses using the PICO framework (Population: reaction intermediates; Intervention: superacidic protonation; Comparison: neutral vs. protonated states; Outcome: reactivity shifts) .

Propriétés

IUPAC Name |

4-hydroxy-3-nitrosopent-3-en-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7NO3/c1-3(7)5(6-9)4(2)8/h7H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMFNDMNRYPFUPF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C(C(=O)C)N=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

129.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29917-12-2 | |

| Record name | 2,3,4-Pentanetrione, 3,3-dioxime | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.